molecular formula C22H25N3O4 B2597535 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618878-46-9

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2597535
CAS No.: 618878-46-9
M. Wt: 395.459
InChI Key: IESQBLAARYTMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Diversity

  • Generation of Structurally Diverse Compounds : A ketonic Mannich base derived from 2-acetylthiophene was used in alkylation and ring closure reactions to generate a diverse library of compounds. This approach demonstrates the potential for creating various derivatives of the target compound for different applications (Roman, 2013).

Supramolecular Chemistry

  • Formation of Supramolecular Adducts : The cocrystallization of 4-dimethylaminopyridine with a series of carboxylic acids resulted in various anhydrous and hydrous multicomponent adducts. This finding highlights the target compound's potential in forming supramolecular structures, which can be useful in materials science and nanotechnology (Fang et al., 2020).

Drug Discovery and Biological Applications

  • Synthesis of Novel Pyrrole Derivatives : Novel substituted pyrrole derivatives were synthesized and screened for their antibacterial activity. This research underscores the potential of the compound in drug discovery, particularly in developing new antimicrobial agents (Kumar et al., 2017).

  • Antioxidant Studies : Compounds derived from the target compound were synthesized and characterized for their antioxidant properties. The results revealed that some derivatives exhibit promising antioxidant activities, suggesting the compound's relevance in developing new antioxidants (Al-azawi, 2016).

Material Science and Electronic Applications

  • Electrochemical Polymerization : Derivatized bis(pyrrol-2-yl) arylenes were synthesized and subjected to electrochemical polymerization, indicating potential applications in the development of conducting polymers and materials for electronic devices (Sotzing et al., 1996).

  • Synthesis of Electroluminescent Compounds : New low-molecular weight compounds with potential application in organic light-emitting devices were synthesized, highlighting the compound's utility in the field of electroluminescence and display technology (Dobrikov et al., 2011).

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-24(2)13-6-14-25-19(17-7-4-5-12-23-17)18(21(27)22(25)28)20(26)15-8-10-16(29-3)11-9-15/h4-5,7-12,19,26H,6,13-14H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXHVHTWKBGBJD-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.